(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone
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Overview
Description
2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a 4-methylbenzoyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Addition of Phenyl Groups: The phenyl groups can be added through a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
4,5-Diarylthiophene-2-carboxamide Derivatives: These compounds have a similar thienopyridine core but differ in their functional groups and applications.
Uniqueness
2-(4-METHYLBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for targeted research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C27H20N2OS |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C27H20N2OS/c1-17-12-14-20(15-13-17)25(30)26-24(28)23-21(18-8-4-2-5-9-18)16-22(29-27(23)31-26)19-10-6-3-7-11-19/h2-16H,28H2,1H3 |
InChI Key |
AYQAWHBIADMDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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